molecular formula C9H6FNO2 B2849141 5-Fluoro-2-hydroxyimino-1-indanone CAS No. 162751-93-1

5-Fluoro-2-hydroxyimino-1-indanone

Cat. No. B2849141
CAS RN: 162751-93-1
M. Wt: 179.15
InChI Key: YROMJMAABBSDLY-UHFFFAOYSA-N
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Description

5-Fluoro-1-indanone is a fluorinated building block . It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Synthesis Analysis

The synthesis of indanones, including 5-Fluoro-1-indanone, has been achieved through various methods. These include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene , the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates , and the nickel-catalyzed reductive cyclization of a broad range of enones .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-1-indanone is C9H7FO . The average mass is 150.150 Da and the monoisotopic mass is 150.048096 Da .


Chemical Reactions Analysis

5-Fluoro-1-indanone has been used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Physical And Chemical Properties Analysis

5-Fluoro-1-indanone is a white to yellowish crystalline low melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 247.0±29.0 °C at 760 mmHg, and a flash point of 87.2±14.5 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .

Scientific Research Applications

Synthesis of Thiosemicarbazones

5-Fluoro-1-indanone can be used as a precursor for the synthesis of thiosemicarbazones derived from 1-indanones . Thiosemicarbazones are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Synthesis of Fluorinated Tetrahydroquinolines

5-Fluoro-1-indanone can also be used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . Tetrahydroquinolines are a class of compounds that have been studied for their potential biological activities, including antimalarial and anti-inflammatory effects.

Green Chemistry Applications

1-Indanones, including 5-Fluoro-1-indanone, have been successfully prepared by means of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors . These methods are part of the green chemistry movement, which aims to reduce the environmental impact of chemical processes.

Synthesis of Bioactive Molecules

Indanones and related compounds are important bioactive molecules . They have exhibited biological activity against cancer cells and Alzheimer’s disease, and can be used as synthetic intermediates for several drugs and as precursors to natural products .

Ligands in Olefinic Polymerization Catalysts

1-Indanones can be used as ligands in olefinic polymerization catalysts . This application is important in the field of materials science, where these catalysts can be used to create a variety of polymers with different properties.

Use in Liquid Crystals

1-Indanones have applications in the field of liquid crystals . Liquid crystals are used in a variety of technologies, including displays, sensors, and optical devices.

Safety and Hazards

5-Fluoro-1-indanone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-13)9(7)12/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROMJMAABBSDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxyimino-1-indanone

Synthesis routes and methods

Procedure details

15 ml of isoamyl nitrite and then 7.5 ml of concentrated hydrochloric acid are added dropwise to a solution, heated to 40° C., of 11.2 g of 5-fluoro-1-indanone in 185 ml of methanol. After reaction for 45 minutes at 40° C., the reaction mixture is cooled with ice. A precipitate is formed, which is filtered off and then dried in vacuo, allowing the expected product to be isolated.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
solvent
Reaction Step Two

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